molecular formula C16H17NO3 B5762868 3,4-dimethoxy-N-(2-methylphenyl)benzamide CAS No. 5648-32-8

3,4-dimethoxy-N-(2-methylphenyl)benzamide

Cat. No. B5762868
CAS RN: 5648-32-8
M. Wt: 271.31 g/mol
InChI Key: YWIWRFGJIXRTCB-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(2-methylphenyl)benzamide, also known as 25I-NBOMe, is a synthetic psychedelic drug that belongs to the family of N-benzylphenethylamines. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. The compound has gained popularity in recent years due to its potent psychoactive effects, which are similar to those of LSD and other hallucinogenic drugs.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(2-methylphenyl)benzamide involves the activation of the 5-HT2A receptor, which leads to an increase in the release of serotonin in the brain. This results in altered perception, mood, and cognition. The compound also has affinity for other serotonin receptors such as 5-HT1A and 5-HT2C, which may contribute to its effects on behavior and mood.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-dimethoxy-N-(2-methylphenyl)benzamide include altered perception, mood, and cognition. Users may experience vivid hallucinations, changes in sensory perception, and altered sense of time. The compound has also been found to increase heart rate and blood pressure, which may pose a risk to individuals with cardiovascular problems.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4-dimethoxy-N-(2-methylphenyl)benzamide in lab experiments is its high potency, which allows for the study of its effects at lower doses. However, its high potency also poses a risk for toxicity and overdose, which may limit its use in certain experiments. Additionally, the compound is not well-studied in humans and its long-term effects are not well-understood.

Future Directions

Future research on 3,4-dimethoxy-N-(2-methylphenyl)benzamide should focus on its effects on neural circuits and behavior. Studies should also investigate the potential therapeutic uses of the compound, such as in the treatment of depression and anxiety. Additionally, more research is needed to understand the long-term effects of the drug and its potential for addiction and abuse.
Conclusion
In conclusion, 3,4-dimethoxy-N-(2-methylphenyl)benzamide, or 3,4-dimethoxy-N-(2-methylphenyl)benzamide, is a synthetic psychedelic drug that has gained popularity in recent years due to its potent psychoactive effects. The compound has been used in scientific research to study its effects on the central nervous system, and has been found to have high affinity for the 5-HT2A receptor. Its mechanism of action involves the activation of this receptor, which leads to altered perception, mood, and cognition. While the compound has advantages for lab experiments, its high potency and potential for toxicity and overdose pose limitations. Future research should focus on understanding the long-term effects of the drug and its potential therapeutic uses.

Synthesis Methods

The synthesis of 3,4-dimethoxy-N-(2-methylphenyl)benzamide involves the reaction of 2C-I with 2-methylbenzaldehyde in the presence of sodium triacetoxyborohydride. The resulting product is then reacted with hydroxylamine hydrochloride to form the oxime, which is then reduced with lithium aluminum hydride to obtain the final product, 3,4-dimethoxy-N-(2-methylphenyl)benzamide.

Scientific Research Applications

3,4-dimethoxy-N-(2-methylphenyl)benzamide has been used in scientific research to study its effects on the central nervous system. It has been found to have high affinity for the 5-HT2A receptor, which is responsible for mediating the effects of serotonin in the brain. This receptor is also the target of other hallucinogenic drugs such as LSD and psilocybin. Research has shown that 3,4-dimethoxy-N-(2-methylphenyl)benzamide has a similar mechanism of action to these drugs, but with greater potency.

properties

IUPAC Name

3,4-dimethoxy-N-(2-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-11-6-4-5-7-13(11)17-16(18)12-8-9-14(19-2)15(10-12)20-3/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIWRFGJIXRTCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10971893
Record name 3,4-Dimethoxy-N-(2-methylphenyl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(2-methylphenyl)benzamide

CAS RN

5648-32-8
Record name 3,4-Dimethoxy-N-(2-methylphenyl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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